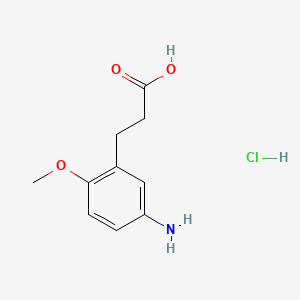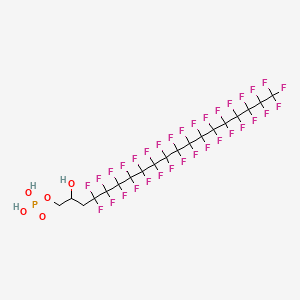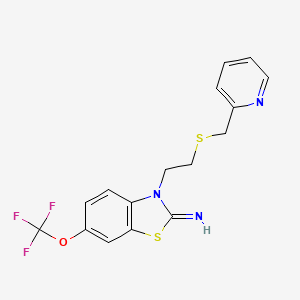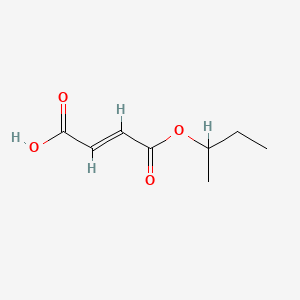
2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes a benzopyran core with specific substitutions at the 4, 6, and 7 positions. These modifications can significantly influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- typically involves the condensation of appropriately substituted phenols with β-ketoesters, followed by cyclization. One common method is the Pechmann condensation, which uses phenol derivatives and β-ketoesters in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of catalysts and solvents would be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antioxidant and antimicrobial properties, are of interest in biological research.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- involves its interaction with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: It may inhibit specific enzymes, altering metabolic pathways.
Receptor Binding: Binding to receptors can modulate cellular signaling and physiological responses.
Antioxidant Activity: The compound can scavenge free radicals, protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: Known for its use in fragrances and as a flavoring agent.
2H-1-Benzopyran-2-one, 7-methoxy-: Exhibits similar biological activities and is used in medicinal chemistry.
2H-1-Benzopyran-2-one, 4,6-dimethyl-: Another derivative with distinct chemical properties and applications.
Uniqueness
2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- stands out due to its specific substitutions, which confer unique chemical and biological properties. These modifications can enhance its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
111052-52-9 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC名 |
6-hydroxy-4,7-dimethyl-3-propylchromen-2-one |
InChI |
InChI=1S/C14H16O3/c1-4-5-10-9(3)11-7-12(15)8(2)6-13(11)17-14(10)16/h6-7,15H,4-5H2,1-3H3 |
InChIキー |
OJEGAGRJJYFNPE-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C2=C(C=C(C(=C2)O)C)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















